molecular formula C9H4FNO4 B8675499 2H-1-Benzopyran-2-one,6-fluoro-3-nitro-

2H-1-Benzopyran-2-one,6-fluoro-3-nitro-

Cat. No.: B8675499
M. Wt: 209.13 g/mol
InChI Key: JDJZMXAFIRKGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzopyran-2-one,6-fluoro-3-nitro- is an organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system with a fluorine atom at the 6th position and a nitro group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one,6-fluoro-3-nitro- typically involves the nitration of 6-fluoro-2H-1-benzopyran-2-one. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the 3rd position.

Industrial Production Methods

Industrial production of 2H-1-Benzopyran-2-one,6-fluoro-3-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one,6-fluoro-3-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 6-amino-2H-1-benzopyran-2-one, 3-nitro-.

    Substitution: Various substituted benzopyran derivatives.

    Oxidation: Oxidized benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one,6-fluoro-3-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one,6-fluoro-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

2H-1-Benzopyran-2-one,6-fluoro-3-nitro- can be compared with other benzopyran derivatives such as:

    6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitro group.

    2H-1-Benzopyran-2-one, 4-hydroxy-3-nitro-: Contains a hydroxyl group at the 4th position instead of a fluorine atom at the 6th position.

The uniqueness of 2H-1-Benzopyran-2-one,6-fluoro-3-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H4FNO4

Molecular Weight

209.13 g/mol

IUPAC Name

6-fluoro-3-nitrochromen-2-one

InChI

InChI=1S/C9H4FNO4/c10-6-1-2-8-5(3-6)4-7(11(13)14)9(12)15-8/h1-4H

InChI Key

JDJZMXAFIRKGGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(C(=O)O2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Fluoro-2-hydroxybenzaldehyde (7.14 g, 50.96 mmol), diethyl amine hydrochloride (6.70 g, 61.15 mmol) and methyl nitroacetate (5.62 mL, 61.15 mmol) were added together in toluene (90 mL) and stirred together at reflux under a N2 atmosphere. A Dean-Stark apparatus was fitted to the system to remove the H2O generated by the reaction. The reaction was allowed to reflux overnight, after which the mixture was cooled and diluted with H2O. The organic layer was separated, washed with brine, dried over anhydrous Na2SO4 and concentrated. Purification by flash chromatography on silica gel afforded the product as an orange solid (5.90 g, 55%)
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
5.62 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
55%

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